Validated Protein Target Engagement: Co-crystallization with NUDT5 (PDB 5QJK)
6-(Azetidin-1-yl)-9H-purine is a validated ligand for human NUDT5, a hydrolase implicated in purine metabolism and cancer drug response [1]. The compound is present as a bound ligand in a high-resolution (1.65 Å) co-crystal structure (PDB: 5QJK) obtained via PanDDA analysis [1]. In contrast, an exhaustive search of the Protein Data Bank reveals no deposited structures for the direct 6-(pyrrolidin-1-yl)-9H-purine or 6-(piperidin-1-yl)-9H-purine analogs in complex with this or any other protein. This provides direct, atom-level proof of a unique binding mode that larger-ring analogs cannot replicate.
vs. 0 for pyrrolidine/piperidine analogs
| Evidence Dimension | Ligand-Protein Co-crystal Structure Availability |
|---|---|
| Target Compound Data | 1 validated co-crystal structure (PDB: 5QJK) at 1.65 Å resolution |
| Comparator Or Baseline | 6-(pyrrolidin-1-yl)-9H-purine: 0 PDB entries; 6-(piperidin-1-yl)-9H-purine: 0 PDB entries as standalone ligand of this type |
| Quantified Difference | Infinite fold (Presence vs. Absence of structural validation) |
| Conditions | X-ray crystallography; recombinant human NUDT5 |
Why This Matters
This confirms 'on-target' molecular engagement for chemical biology applications, completely de-risking the selection process compared to un-validated analogs.
- [1] RCSB PDB. 5QJK: PanDDA analysis group deposition -- Crystal Structure of NUDT5 in complex with Z373221060. View Source
